![molecular formula C27H46O B13720517 (3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesterol-13C5 is a stable isotope-labeled form of cholesterol, where five carbon atoms in the cholesterol molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism, biosynthesis, and its role in various biological processes. The labeling with carbon-13 allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Cholesterol-13C5 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of cholesterol. One common method involves the use of labeled acetate or mevalonate, which are key intermediates in the cholesterol biosynthesis pathway. These labeled precursors are introduced into the biosynthetic pathway, leading to the incorporation of carbon-13 into the cholesterol molecule.
Industrial Production Methods: Industrial production of Cholesterol-13C5 typically involves the use of fermentation processes with microorganisms that can incorporate labeled carbon sources into their metabolic pathways. The labeled cholesterol is then extracted and purified using chromatographic techniques. The production process requires careful control of reaction conditions to ensure high incorporation rates of the carbon-13 isotopes and to maintain the integrity of the cholesterol molecule.
Analyse Des Réactions Chimiques
Types of Reactions: Cholesterol-13C5 undergoes various chemical reactions similar to those of natural cholesterol. These reactions include:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important signaling molecules in the body.
Reduction: Reduction reactions can convert cholesterol into other sterols, such as cholestanol.
Substitution: Cholesterol can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Major Products Formed:
Oxidation: Oxysterols, such as 7-ketocholesterol and 25-hydroxycholesterol.
Reduction: Cholestanol and other reduced sterols.
Substitution: Various substituted cholesterol derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Cholesterol-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used in studies of cholesterol biosynthesis and metabolism, providing insights into the pathways and intermediates involved.
Biology: Helps in understanding the role of cholesterol in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Used in research on cholesterol-related diseases, such as atherosclerosis and cardiovascular diseases, to track cholesterol metabolism and distribution in the body.
Industry: Employed in the development of cholesterol-lowering drugs and in the study of cholesterol’s role in various industrial processes, such as the production of steroid hormones.
Mécanisme D'action
Cholesterol-13C5 exerts its effects through the same mechanisms as natural cholesterol. It is involved in:
Membrane Structure: Cholesterol is a key component of cell membranes, modulating their fluidity and permeability.
Signaling Pathways: Cholesterol is a precursor for the synthesis of steroid hormones and oxysterols, which are involved in various signaling pathways.
Lipoprotein Metabolism: Cholesterol is transported in the blood by lipoproteins, playing a crucial role in lipid metabolism and homeostasis.
Comparaison Avec Des Composés Similaires
Cholesterol-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Cholesterol-2,3,4-13C3: Labeled with three carbon-13 isotopes.
Cholesterol-4-13C: Labeled with one carbon-13 isotope.
Cholesterol-25,26,27-13C3: Labeled with three carbon-13 isotopes at different positions.
Propriétés
Formule moléculaire |
C27H46O |
|---|---|
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i1+1,2+1,6+1,7+1,18+1 |
Clé InChI |
HVYWMOMLDIMFJA-SJADOJFSSA-N |
SMILES isomérique |
CC(C[13CH2][13CH2][13CH]([13CH3])[13CH3])C1CCC2[C@@]1(CCC3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


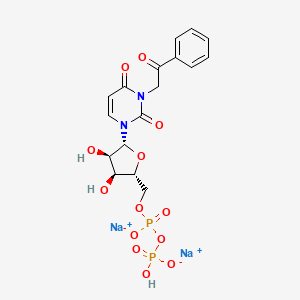
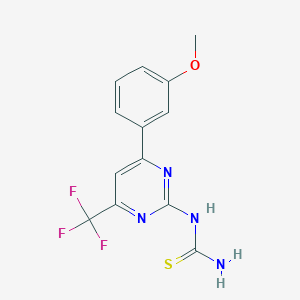

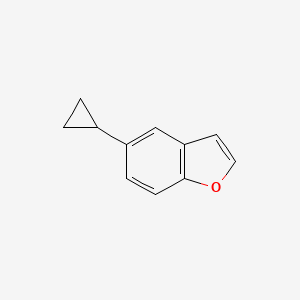

![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
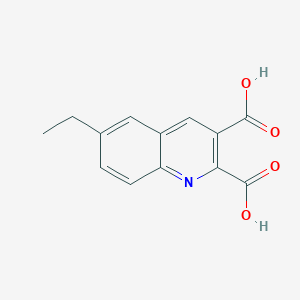
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
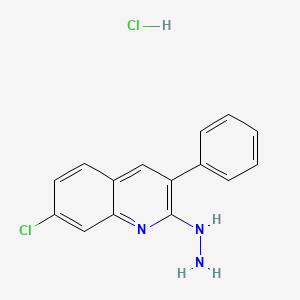

![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)

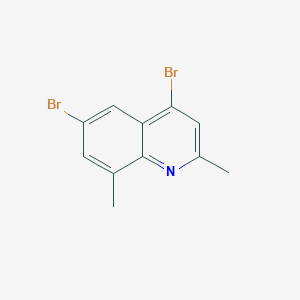
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
